molecular formula C45H51D6NO14 B1191602 Cabazitaxel-C13

Cabazitaxel-C13

Cat. No. B1191602
M. Wt: 841.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cabazitaxel, an FDA-approved taxane anticancer agent, has been synthesized in a novel semi-synthesis method from 10-deacetylbaccatin III and a commercially available C13 side chain precursor. This new strategy is efficient and avoids hazardous reagents used in previous processes. Analogues of cabazitaxel, synthesized using this method, have shown potent cytotoxicity against various cancer cell lines and drug-resistant cell lines. Preliminary in vivo studies indicate potential for these analogues as drug candidates for further evaluation (Ren et al., 2021).

Mechanism in Castration-Resistant Prostate Cancer

  • Cabazitaxel's efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) has been studied extensively. It has shown activity in patients who progressed after docetaxel treatment. The drug exerts its effect through mitotic spindle collapse and inducing multinucleation, targeting microtubule depolymerizing kinesins and inhibiting the androgen receptor. This action contributes to overcoming resistance to both taxane chemotherapy and antiandrogens in advanced prostate cancer (Martin et al., 2016).

Cabazitaxel in Drug-Resistant Tumors

  • Cabazitaxel has been identified as more potent than docetaxel in chemotherapy-resistant tumor cells. Its active concentrations are achieved and maintained in tumor-bearing mice, showing efficacy in a broad spectrum of tumors, including those with innate or acquired resistance to taxanes and other chemotherapies. This characteristic makes cabazitaxel a significant option in overcoming taxane resistance (Vrignaud et al., 2013).

Liquid Chromatography Analysis

  • Analytical methods using liquid chromatography have been developed for determining cabazitaxel in pharmaceutical products and biological studies. These methods are stability-indicating and capable of identifying and quantifying cabazitaxel and its degradation products under various conditions, which is essential for pharmaceutical quality control and drug monitoring in clinical settings (Annapurna et al., 2017).

Cabazitaxel-Induced Autophagy in Cancer Cells

  • Studies have shown that cabazitaxel induces autophagy in cancer cells, such as the A549 lung adenocarcinoma cell line. It acts on the PI3K/Akt/mTOR pathway to promote autophagic cell death, supporting its potential use as a chemotherapeutic agent for treating lung cancer and possibly other types of cancer (Huo et al., 2016).

properties

Product Name

Cabazitaxel-C13

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Appearance

white solid powder

synonyms

; (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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